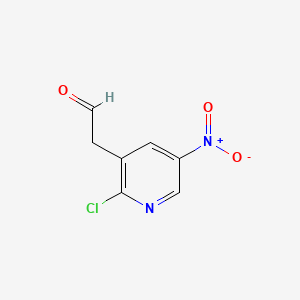

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKBLEAODULDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677790 | |

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256264-86-4 | |

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-5-nitropyridine.

Formylation: The introduction of the acetaldehyde group is achieved through formylation reactions. This can be done using reagents such as formic acid or formamide in the presence of a catalyst.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include:

Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.

Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

Oxidation: 2-(2-Chloro-5-nitropyridin-3-yl)acetic acid.

Reduction: 2-(2-Chloro-5-aminopyridin-3-yl)acetaldehyde.

Substitution: 2-(2-Amino-5-nitropyridin-3-yl)acetaldehyde or 2-(2-Mercapto-5-nitropyridin-3-yl)acetaldehyde.

Scientific Research Applications

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.

Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Induce Oxidative Stress: The compound may generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The pyridine ring in the target compound introduces a nitrogen atom, enhancing electron-withdrawing effects compared to phenyl analogs. This likely increases electrophilicity at the aldehyde group, making it more reactive in nucleophilic additions or condensations.

- Substituent Positioning : The 5-nitro group in the target compound is meta to the aldehyde, whereas phenyl analogs with nitro groups at the 5- or 6-positions (e.g., 31912-08-0) exhibit lower similarity scores, suggesting positional sensitivity in bioactivity or synthesis .

Key Observations :

- Biological Relevance : Unlike DMCHA analogs, the target compound’s nitro and chloro substituents may limit its volatility, reducing suitability as a pheromone. However, its electron-deficient pyridine core could enhance binding to biological targets (e.g., enzymes or receptors) in agrochemical applications .

- Decomposition Pathways: Acetaldehyde derivatives like metaldehyde decompose into paraldehyde and acetaldehyde under heat, with further oxidation to acetic acid ().

Biological Activity

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde, with the CAS number 1256264-86-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H7ClN2O3

- Molecular Weight : 216.60 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Targeting DNA/RNA : It may interact with nucleic acids, affecting transcription and replication processes, which is critical in the context of antiviral and anticancer research.

- Modulation of Signaling Pathways : The compound can influence several signaling pathways, which may lead to altered cellular responses, including apoptosis in cancer cells.

Biological Activity Overview

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Antiviral Properties

In another study focusing on HIV replication, this compound was tested for its ability to inhibit reverse transcriptase (RT) activity. It showed promising results with an EC50 value in the low micromolar range, suggesting it could be developed as a dual-action antiviral agent targeting both RT and integrase enzymes.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cell lines.

- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer types.

- Structure-Activity Relationship (SAR) : Modifications to the nitro and chloro groups have been shown to significantly impact biological activity, providing insights into the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde, and which analytical techniques are critical for structural confirmation?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution of 2-chloro-5-nitropyridine derivatives. For example, 2-chloro-5-nitropyridine reacts with acetaldehyde precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetaldehyde moiety .

- Characterization :

- NMR/IR Spectroscopy : Confirm the presence of the aldehyde proton (δ 9.5–10.5 ppm in -NMR) and C=O stretching (~1700 cm in IR).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 215.0 for C₇H₅ClN₂O₃).

- Table 1 :

| Starting Material | Reaction Conditions | Yield (%) | Key Characterization |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | DMF, K₂CO₃, 80°C | 65–70% | -NMR, IR |

Q. What safety protocols are essential when handling this compound in the laboratory?

- Critical Measures :

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Absorb spills with inert material (e.g., sand) and avoid water contact to prevent environmental contamination .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro, chloro) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight :

- The nitro group at position 5 activates the pyridine ring for NAS by withdrawing electron density, directing substitutions to positions 3 and 6. The chloro group at position 2 further stabilizes intermediates via resonance .

- Example : In synthesizing hydrazine derivatives, the nitro group enhances reactivity at position 3, enabling efficient coupling with hydrazine .

Q. What computational strategies can predict the stability and regioselectivity of this compound in multi-step syntheses?

- Methodology :

- DFT Calculations : Optimize molecular geometry to assess charge distribution and identify reactive sites (e.g., Mulliken charges on pyridine carbons) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Q. How can this compound serve as a precursor for heterocyclic systems (e.g., thiadiazoles, oxadiazoles)?

- Application Example :

- The aldehyde group undergoes condensation with thiosemicarbazides to form thiadiazole rings under acidic conditions .

- Key Reaction :

- Yield Optimization : Adjust pH (optimum: pH 3–4) and temperature (60–70°C) to minimize side products .

Q. What are the challenges in reconciling contradictory data on the compound’s stability under varying pH and temperature?

- Data Analysis :

- Contradiction : Some studies report decomposition at pH > 7, while others note stability up to pH 8.5.

- Resolution : Use kinetic studies (UV-Vis monitoring at λ = 270 nm) to identify degradation pathways. Stabilizing agents like EDTA may mitigate metal-catalyzed hydrolysis .

Methodological Gaps and Future Directions

Q. Why is there limited literature on the biological activity of this compound, and how can researchers address this?

- Hypothesis : The compound’s reactivity may complicate in vitro assays (e.g., binding non-specifically to proteins).

- Proposed Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.